molecular formula C14H19N3 B13475825 4-((4-Methyl-1,4-diazepan-1-YL)methyl)benzonitrile

4-((4-Methyl-1,4-diazepan-1-YL)methyl)benzonitrile

Cat. No.: B13475825
M. Wt: 229.32 g/mol
InChI Key: DTRDDAMCENRPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Methyl-1,4-diazepan-1-yl)methyl)benzonitrile (CAS: 166438-80-8) is a heterocyclic organic compound featuring a benzonitrile moiety linked via a methylene bridge to a 1,4-diazepane ring substituted with a methyl group at the 4-position. Its molecular formula is C₁₃H₁₇N₃, with a molecular weight of 215.3 g/mol . This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves alkylation or sulfonylation reactions, followed by purification via chromatography .

Properties

IUPAC Name

4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-16-7-2-8-17(10-9-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRDDAMCENRPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methyl-1,4-diazepan-1-yl)methyl)benzonitrile typically involves the reaction of 4-methyl-1,4-diazepane with a benzonitrile derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methyl-1,4-diazepan-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring or the benzonitrile moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((4-Methyl-1,4-diazepan-1-yl)methyl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Methyl-1,4-diazepan-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes or receptors, potentially modulating their activity. The benzonitrile moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (CAS: 166438-80-8)

  • Application : Intermediate in synthesizing kinase inhibitors (e.g., Choline Kinase Alpha inhibitors) .
  • Key Data : IC₅₀ = 66.0 nM for Choline Kinase Alpha inhibition, indicating high potency compared to other analogs .

2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (CAS: 204078-93-3)

  • Structure : Diazepane attached to the ortho position of the benzonitrile.
  • Synthesis : Requires modified regioselective alkylation, yielding 33–48% depending on starting materials .
  • Biological Relevance : Lower antiparasitic activity compared to para-substituted analogs, attributed to steric hindrance .

4-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]benzonitrile Derivatives

  • Structure : Sulfonyl linker instead of methylene.
  • Example: 4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile (NEU-924).
  • Activity: Potent anti-Trypanosoma cruzi activity (IC₅₀ < 100 nM) .

Key Observations :

  • The methylene-linked benzonitrile (target compound) exhibits superior Choline Kinase Alpha inhibition compared to bulkier analogs .
  • Sulfonyl-linked derivatives show enhanced antiparasitic activity, likely due to improved target binding via the sulfonyl group’s electronegativity .

Physicochemical Properties

  • Melting Point : 92.5–94.5°C (target compound) .
  • Solubility: Moderate in polar organic solvents (e.g., methanol, dichloromethane) but poor in water .
  • Stability : Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the nitrile group .

Biological Activity

4-((4-Methyl-1,4-diazepan-1-YL)methyl)benzonitrile, also known by its CAS number 166438-80-8, is an organic compound with a molecular formula of C13H17N3. This compound features a diazepane ring and a benzonitrile moiety, which are significant for its potential biological activities. The exploration of its biological activity is crucial for understanding its potential applications in medicine and pharmacology.

PropertyValue
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
IUPAC Name4-(4-methyl-1,4-diazepan-1-yl)benzonitrile
InChI KeyLWRMQRYMWJWCLS-UHFFFAOYSA-N

Currently, the specific biological targets and mechanisms of action for this compound remain largely unknown. However, compounds with similar structures often interact with various biomolecules, potentially influencing biochemical pathways related to neurotransmission and enzyme inhibition.

Biological Activity Overview

Research into the biological activity of diazepane derivatives indicates their potential in several therapeutic areas:

1. Neuropharmacology:

  • Diazepane derivatives are often investigated for their neuroactive properties. Compounds similar to this compound have shown promise in modulating neurotransmitter systems, particularly in relation to acetylcholinesterase (AChE) inhibition. Such inhibition is crucial for the treatment of Alzheimer's disease and other cognitive impairments .

2. Anticancer Activity:

  • Research indicates that certain piperazine and diazepane derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies show that structural modifications can enhance the anticancer activity of these compounds through mechanisms such as apoptosis induction and cell cycle arrest .

3. Antimicrobial Properties:

Case Studies

While direct case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

Study on AChE Inhibition:
A study evaluated various piperazine derivatives for their ability to inhibit AChE. The results indicated that modifications in the diazepane structure could significantly enhance inhibitory potency compared to standard drugs used in Alzheimer's therapy .

Anticancer Evaluation:
In another investigation involving diazepane derivatives, compounds were tested against human cancer cell lines. Results demonstrated that certain structural features led to improved cytotoxicity and selectivity towards cancer cells over normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.